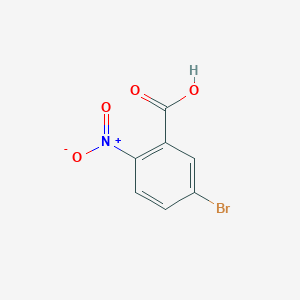

5-Bromo-2-nitrobenzoic acid

描述

Overview of Substituted Benzoic Acids in Contemporary Chemical Sciences

Substituted benzoic acids are a class of organic compounds that form the backbone of numerous research endeavors and industrial applications. They are characterized by a benzene (B151609) ring attached to a carboxylic acid group, with one or more hydrogen atoms on the ring replaced by other functional groups. libretexts.org These substituents profoundly influence the physical and chemical properties of the parent benzoic acid molecule. libretexts.org

In contemporary chemical sciences, substituted benzoic acids are pivotal as:

Building blocks in organic synthesis: Their functional groups provide reactive sites for constructing more complex molecules. chemimpex.com

Precursors for pharmaceuticals: Many drugs contain the benzoic acid motif, and substituted versions are key intermediates in their synthesis. chemimpex.comvulcanchem.com

Probes for studying reaction mechanisms: The electronic effects of different substituents provide valuable insights into the mechanisms of chemical reactions. libretexts.org

Components in materials science: They are used in the development of polymers, dyes, and other functional materials.

The acidity of the carboxylic acid group is a key property that is modulated by the nature and position of the substituents. Electron-withdrawing groups, such as nitro groups, generally increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.orglibretexts.org This predictable modulation of properties makes substituted benzoic acids versatile tools for chemists.

Significance of Bromine and Nitro Substituents in Aromatic Systems

The bromine atom and the nitro group are two of the most well-studied substituents in aromatic chemistry, each imparting distinct characteristics to the aromatic ring.

Bromine: As a halogen, bromine is an electronegative atom and exerts an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. msu.edu However, it is also an ortho-, para-directing group due to the ability of its lone pairs of electrons to participate in resonance, which stabilizes the intermediate carbocation formed during the reaction. quora.com The carbon-bromine bond is also a useful reactive handle for various cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. vulcanchem.com

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, both by induction and resonance. msu.edu This strong deactivating effect makes aromatic rings with nitro groups much less reactive towards electrophilic substitution. msu.edulibretexts.org The nitro group is a meta-director for subsequent electrophilic substitutions. makingmolecules.com Furthermore, the nitro group can be readily reduced to an amino group (-NH2), providing a gateway to a wide range of other functionalities and making nitroaromatic compounds valuable synthetic intermediates. vulcanchem.com

The combination of a bromine atom and a nitro group on a benzene ring, as seen in 5-Bromo-2-nitrobenzoic acid, creates a molecule with a unique pattern of reactivity and functionality, making it a valuable building block in organic synthesis. vulcanchem.com

Contextualizing this compound within Nitrobenzoic Acid Derivatives

This compound is one of several isomers of bromo-nitrobenzoic acid and is part of the broader family of nitro- and halo-substituted benzoic acids. vulcanchem.comacs.org Its specific substitution pattern dictates its unique chemical properties and reactivity.

Comparison with Isomeric Bromo-nitrobenzoic Acids

The relative positions of the bromo, nitro, and carboxylic acid groups on the benzene ring significantly influence the properties of the isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinctions |

| This compound | C7H4BrNO4 | 246.01 | The nitro group is ortho to the carboxylic acid, and the bromine is meta to the carboxylic acid. The ortho nitro group has a strong influence on the acidity and reactivity of the carboxylic acid. hcpgcollege.edu.incdnsciencepub.com |

| 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | 246.01 | The bromine atom is ortho to the carboxylic acid, and the nitro group is meta. The ortho bromine atom can sterically hinder the carboxylic acid group. chemimpex.com |

| 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | 246.01 | Both the bromine and nitro groups are meta to the carboxylic acid. This arrangement leads to different electronic effects compared to the ortho-substituted isomers. |

| 4-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | 246.01 | The nitro group is ortho to the carboxylic acid, and the bromine is para. The para-position of the bromine will have a different resonance effect compared to the meta-position in this compound. acs.org |

Data sourced from multiple references. chemimpex.comacs.org

A study on the bromo-2-nitrobenzoic acids highlighted the different synthetic routes required to obtain these isomers, underscoring their distinct chemical nature. acs.org For instance, this compound can be prepared by the nitration of m-bromobenzoic acid. acs.org The synthesis of 2-bromo-5-nitrobenzoic acid involves the nitration of 2-bromobenzoic acid. chemicalbook.com The preparation of 3-bromo-2-nitrobenzoic acid and 4-bromo-2-nitrobenzoic acid involves more complex multi-step syntheses. acs.org

Comparison with Related Nitro- and Halo-Substituted Benzoic Acids

The properties of this compound can be further understood by comparing it to other nitro- and halo-substituted benzoic acids.

| Compound | Key Substituent(s) | Impact on Acidity (relative to benzoic acid) |

| 2-Nitrobenzoic acid | Ortho-nitro | Increased acidity due to the strong electron-withdrawing nature of the nitro group and potential for intramolecular hydrogen bonding in the conjugate base. hcpgcollege.edu.inpearson.com |

| 4-Nitrobenzoic acid | Para-nitro | Increased acidity due to the electron-withdrawing nitro group. libretexts.org |

| 3-Bromobenzoic acid | Meta-bromo | Increased acidity due to the inductive effect of the bromine atom. |

| 2-Chlorobenzoic acid | Ortho-chloro | Increased acidity due to the "ortho effect," where ortho substituents, regardless of their electronic nature, generally increase the acidity of benzoic acids. cdnsciencepub.comkhanacademy.org |

Data sourced from multiple references. libretexts.orghcpgcollege.edu.incdnsciencepub.compearson.comkhanacademy.org

In this compound, the presence of the ortho-nitro group is expected to significantly increase the acidity of the carboxylic acid due to the powerful electron-withdrawing effect and the "ortho effect". hcpgcollege.edu.incdnsciencepub.com The meta-bromo substituent will further enhance this acidity through its inductive electron-withdrawing effect. The combination of these substituents makes this compound a relatively strong acid and a versatile synthetic intermediate. vulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNINYRSNPGPWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289945 | |

| Record name | 5-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-43-2 | |

| Record name | 6950-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Nitrobenzoic Acid

Advanced Synthetic Strategies and Modifications

5-Bromo-2-nitrobenzoic acid serves as a versatile building block in organic synthesis, lending itself to a variety of advanced synthetic strategies and modifications for the development of new and complex molecules. vulcanchem.comguidechem.com

Derivatization and Structural Modification for Analog Development

The structural framework of this compound offers multiple sites for derivatization, enabling the creation of a diverse range of analogs. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. glindiachemicals.com The functional groups present—a carboxylic acid, a nitro group, and a bromine atom—can each be selectively targeted to introduce new functionalities and modulate the compound's properties. vulcanchem.com

For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Similarly, the nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group can be converted into esters, amides, or other carbonyl derivatives. These transformations provide access to a wide array of substituted benzoic acid analogs with tailored electronic and steric properties.

| Functional Group | Potential Modifications | Resulting Analogs |

| Bromine | Suzuki-Miyaura coupling, Buchwald-Hartwig amination | Aryl or heteroaryl substituted benzoic acids, amino-substituted benzoic acids |

| Nitro Group | Reduction to amine, subsequent acylation or alkylation | Amino-benzoic acids, N-acyl or N-alkyl-amino-benzoic acids |

| Carboxyl Group | Esterification, amidation | Benzoic acid esters, benzamides |

Introduction of this compound Moiety into Complex Molecules

The this compound scaffold is a valuable component for incorporation into larger, more complex molecular architectures. vulcanchem.com Its inherent reactivity and defined substitution pattern make it a reliable building block in multi-step syntheses. evitachem.com

One common strategy involves utilizing the carboxylic acid functionality to form an amide or ester linkage with another complex molecule. This is a straightforward and widely used method for covalently attaching the 5-bromo-2-nitrobenzoyl group.

Furthermore, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. evitachem.com This allows for the direct connection of the this compound unit to a variety of aryl or heteroaryl boronic acids or esters, thereby constructing intricate biaryl or heteroaryl systems. The nitro group can be carried through several synthetic steps and then reduced at a later stage to introduce an amino group, which can be a key pharmacophore or a point for further diversification.

Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups. Each group exhibits characteristic reactivity, allowing for a range of selective chemical transformations. vulcanchem.com

Reactions Involving the Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid group of this compound readily undergoes standard transformations. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, or by using coupling agents. For example, the methyl ester can be prepared by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. prepchem.com

Amidation, the formation of an amide bond, is another key reaction. This is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. These reactions are fundamental in the synthesis of many biologically active compounds.

Reactions Involving the Nitro Group (e.g., Reduction to Amino Group)

The reduction of the nitro group to an amino group is a pivotal transformation of this compound, as it opens up pathways to a variety of amino-substituted derivatives. vulcanchem.com This reduction can be accomplished using several methods.

A common approach is catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another effective method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com For more selective reductions, reagents like sodium hydrosulfide (B80085) (NaHS) or sodium borohydride (B1222165) in the presence of a catalyst can be used. d-nb.info The resulting 2-amino-5-bromobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Hydrogen atmosphere | 2-Amino-5-bromobenzoic acid |

| Sn, HCl | Acidic medium | 2-Amino-5-bromobenzoic acid masterorganicchemistry.com |

| Fe, HCl | Acidic medium | 2-Amino-5-bromobenzoic acid masterorganicchemistry.com |

| NaHS | 2-Amino-5-bromobenzoic acid |

Reactions Involving the Bromine Substituent (e.g., Nucleophilic Substitution, Cross-Coupling Reactions)

The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents through various chemical reactions. vulcanchem.com While direct nucleophilic aromatic substitution on the electron-rich ring can be challenging, the bromine atom is an excellent participant in transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling with boronic acids or their esters, and the Buchwald-Hartwig amination with amines, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. vulcanchem.comevitachem.com These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. Copper-catalyzed amination reactions have also been shown to be effective for coupling amines with bromobenzoic acids. nih.gov These cross-coupling strategies significantly enhance the synthetic utility of this compound, allowing for the construction of diverse and complex molecular structures. smolecule.com

Investigation of Electronic and Steric Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by the interplay of electronic and steric effects originating from its three functional groups: the carboxylic acid (-COOH), the nitro group (-NO₂), and the bromine atom (-Br). The specific positioning of these substituents on the benzene (B151609) ring creates a unique electronic landscape that dictates the compound's acidity and its reactivity in various chemical transformations.

The nitro group at the C-2 position and the bromine atom at the C-5 position are both electron-withdrawing groups. The nitro group exerts a strong deactivating effect on the aromatic ring through both the inductive and resonance effects, significantly reducing the ring's electron density. libretexts.orgmsu.edu This deactivation makes electrophilic aromatic substitution reactions more difficult compared to benzene itself. msu.edu The bromine atom also deactivates the ring through its inductive effect due to high electronegativity. msu.edu

Electronic Effects on Acidity:

The acidity of the carboxylic acid group is significantly enhanced by the presence of the electron-withdrawing nitro group. This effect is amplified by the nitro group's placement at the ortho position. Electron-withdrawing substituents stabilize the carboxylate anion conjugate base, thereby increasing the acidity of the carboxylic acid. libretexts.org The ortho-positioning of the nitro group also introduces a steric component known as the "ortho-effect." wikipedia.org This effect forces the carboxylic acid group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the phenyl ring, further increasing its acidity. wikipedia.org

Reactivity at Different Functional Groups:

The electronic and steric properties of the substituents govern the molecule's reactivity in several key reactions:

Reactions at the Carboxylic Acid: The carboxylic acid function allows for standard transformations such as esterification and amidation. vulcanchem.com For instance, the reduction of the carboxylic acid to a primary alcohol, (5-bromo-2-nitrophenyl)methanol, can be achieved using reagents like borane (B79455) dimethylsulfide complex (BH₃-Me₂S). rsc.org

Reduction of the Nitro Group: The nitro group is susceptible to reduction under various conditions to form an amino group (2-amino-5-bromobenzoic acid), which opens pathways to a wide range of other functional derivatives and heterocyclic compounds. vulcanchem.com

Substitution of the Bromine Atom: The bromine atom at the C-5 position can be substituted or participate in cross-coupling reactions. vulcanchem.com Its reactivity in nucleophilic aromatic substitution is enhanced by the strong electron-withdrawing nature of the nitro group ortho and para to it, which stabilizes the Meisenheimer complex intermediate. It is also a viable handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings. vulcanchem.com

Directing Effects in Electrophilic Substitution:

While the ring is generally deactivated towards electrophilic attack, any further substitution is directed by the existing groups. The nitro group is a strong meta-director, while the bromine is an ortho-, para-director. In the case of this compound, the positions are already heavily substituted. However, understanding the directing effects is crucial when considering its synthesis. For example, the nitration of 3-bromobenzoic acid yields primarily this compound (83% yield), demonstrating the strong directing influence of the carboxyl and bromo groups toward the C-2 and C-5 positions. wikipedia.org

The following table summarizes the influence of the substituents on the molecule's reactivity.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

The proton NMR (¹H NMR) spectrum of 5-bromo-2-nitrobenzoic acid provides precise information about the arrangement of hydrogen atoms within the molecule. In a study using a 400 MHz spectrometer with DMSO-d6 as the solvent, the spectrum revealed distinct signals corresponding to the carboxylic acid proton and the three aromatic protons chemicalbook.com.

The most downfield signal appears as a broad singlet at approximately 14.12 ppm, which is a characteristic chemical shift for the highly deshielded acidic proton of the carboxylic acid group chemicalbook.com. The broadness of this peak is typical and results from hydrogen bonding and chemical exchange.

The aromatic region of the spectrum, between 7.90 and 8.00 ppm, accounts for the remaining three protons on the benzene (B151609) ring. A doublet is observed at 8.00 ppm with a small coupling constant of J = 1.8 Hz chemicalbook.com. This signal is assigned to the proton at the C6 position (H-6), which is ortho to the carboxylic acid group. The observed splitting pattern is due to meta-coupling with the proton at the C4 position. The remaining two protons, H-3 and H-4, produce a complex multiplet between 7.90 and 7.98 ppm due to the overlap of their signals and their respective ortho- and meta-couplings chemicalbook.com. The electron-withdrawing nature of the adjacent nitro and carboxyl groups significantly deshields these aromatic protons, shifting their resonances downfield.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -COOH | 14.12 | Broad Singlet | - |

| H-6 | 8.00 | Doublet | 1.8 |

| H-3, H-4 | 7.90-7.98 | Multiplet | - |

Solvent: DMSO-d6, Frequency: 400 MHz. Data sourced from chemicalbook.com.

While specific experimental ¹³C NMR data for this compound is not detailed in the available literature, the expected chemical shifts can be predicted based on the substituent effects on the benzene ring. The molecule possesses seven chemically non-equivalent carbon atoms, which would result in seven distinct signals in the ¹³C NMR spectrum.

The carbon atom of the carboxyl group (C=O) is expected to have the most downfield chemical shift, typically appearing in the 165-170 ppm range. The aromatic carbons directly attached to the electron-withdrawing nitro group (C2) and the bromine atom (C5) would also be significantly influenced. The C2 carbon, bonded to the nitro group, would be shifted downfield, while the C5 carbon, bonded to bromine, would be expected in the 115-125 ppm region. The remaining aromatic carbons (C1, C3, C4, C6) would resonate in the typical aromatic region of 120-140 ppm, with their exact shifts determined by the cumulative electronic effects of all three substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carboxylic acid, nitro, and bromo-aromatic moieties.

Carboxylic Acid Group : The most prominent feature is a very broad absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids docbrown.info. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected in the region of 1700–1680 cm⁻¹ docbrown.info. Additionally, C-O stretching and O-H bending vibrations are anticipated within the fingerprint region, at approximately 1320–1210 cm⁻¹ and 960-900 cm⁻¹, respectively docbrown.info.

Nitro Group : The nitro group gives rise to two strong and characteristic absorption bands. The asymmetric stretching vibration appears at a higher frequency, typically in the 1550-1500 cm⁻¹ range, while the symmetric stretching vibration is found at a lower frequency, around 1370-1335 cm⁻¹.

Aromatic Ring : Aromatic C-H stretching vibrations are expected to produce weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) vscht.cz. Carbon-carbon stretching vibrations within the aromatic ring result in bands in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ regions vscht.cz.

Carbon-Bromine Bond : The C-Br stretching vibration absorbs at low frequencies, typically found in the 600-500 cm⁻¹ range within the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong |

| Aromatic | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Nitro Group | N=O Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro Group | N=O Symmetric Stretch | 1370 - 1335 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carbon-Halogen | C-Br Stretch | 600 - 500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through ionization and fragmentation. The molecular weight of this compound is 246.01 g/mol , with a monoisotopic mass of 244.93237 Da nih.gov.

The mass spectrum of this compound is distinguished by the presence of a molecular ion peak (M⁺) that appears as a pair of peaks of nearly equal intensity, M and M+2. This isotopic signature is a definitive indicator of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of approximately 50.7% and 49.3%, respectively) miamioh.edu.

Upon electron impact ionization, the molecular ion can undergo fragmentation, providing valuable structural clues chemguide.co.ukcreative-proteomics.comlibretexts.org. Key fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (-OH) : Leading to a fragment ion at m/z 228/230 (M-17).

Loss of a nitro group (-NO₂) : Resulting in a fragment ion at m/z 200/202 (M-46).

Loss of a carboxyl group (-COOH) : Producing a fragment ion at m/z 201/203 (M-45).

Loss of a bromine atom (-Br) : Giving a fragment ion at m/z 167 (M-79/81).

Analysis of derivatives such as 5-bromo-2-methyl-3-nitrobenzoic acid also provides predictable fragmentation patterns and adducts under mass spectrometry conditions uni.lu.

Interactive Data Table: Predicted m/z for Adducts of this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 245.93965 |

| [M+Na]⁺ | 267.92159 |

| [M-H]⁻ | 243.92509 |

| [M+NH₄]⁺ | 262.96619 |

| [M+K]⁺ | 283.89553 |

Data sourced from uni.lu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within its substituted aromatic system.

The benzene ring itself exhibits π → π* transitions, but the presence of the carboxyl (-COOH), nitro (-NO₂), and bromo (-Br) substituents significantly modifies the absorption profile. These groups, particularly the strongly chromophoric nitro group, act as auxochromes and extend the conjugation of the system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this compound is expected to absorb light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzoic acid. The spectrum would likely show strong absorption bands in the UV region, potentially tailing into the visible range, arising from the π → π* and n → π* transitions associated with the nitroaromatic chromophore.

X-ray Crystallography and Crystal Structure Analysis

While a specific crystal structure determination for this compound is not available in the surveyed literature, its solid-state structure can be reliably predicted based on extensive studies of benzoic acid and its derivatives researchgate.net.

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This structural motif is a well-established characteristic of carboxylic acids, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups researchgate.net.

Molecular Conformation and Packing in the Solid State

The conformation of a molecule in the solid state is a balance between intramolecular forces, which determine the preferred shape of the isolated molecule, and intermolecular forces, which drive the efficiency of crystal packing. For this compound, the primary conformational flexibility lies in the orientation of the carboxylic acid and nitro groups relative to the benzene ring.

Key Conformational Features:

Carboxylic Acid Group: The carboxylic acid group (-COOH) is generally expected to be nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from the adjacent bulky nitro group (-NO₂) at the ortho position could induce some torsion. This twisting of the carboxyl group out of the plane of the benzene ring is a common feature in ortho-substituted benzoic acids.

Molecular Packing: In the absence of experimental data, the packing arrangement is speculative. However, substituted benzoic acids often exhibit layered or herringbone packing motifs, driven by the formation of strong hydrogen-bonded dimers and other weaker interactions. The presence of the bromine atom could further influence the packing to accommodate potential halogen bonds.

A hypothetical representation of the molecular conformation is presented in the table below, based on common structural motifs of similar compounds.

| Dihedral Angle | Predicted Value Range | Rationale |

| C(1)-C(2)-C(O)OH | 0° - 30° | Steric clash between the nitro and carboxylic acid groups likely forces the carboxyl group out of the benzene ring's plane. |

| C(1)-C(2)-N-O | 10° - 40° | Steric repulsion with the adjacent carboxyl group would likely cause the nitro group to twist from a coplanar orientation. |

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular assembly of this compound in the solid state would be governed by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of this compound is anticipated to be the hydrogen bonding between carboxylic acid groups. Typically, carboxylic acids form robust centrosymmetric dimers via a pair of O-H···O hydrogen bonds. This interaction is a highly predictable and dominant supramolecular synthon in crystal engineering.

Halogen Bonding: The bromine atom on the benzene ring introduces the possibility of halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, the bromine atom could potentially form halogen bonds with the oxygen atoms of the nitro or carboxylic acid groups of neighboring molecules. The strength and geometry of these interactions are sensitive to the electronic environment and the steric accessibility of the interacting sites.

A summary of potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Predicted Geometry |

| Hydrogen Bond | -COOH (O-H) | -COOH (C=O) | Forms classic R²₂(8) cyclic dimers. |

| Halogen Bond | C-Br | O=N-O or O=C-OH | Typically, a C-Br···O angle close to 165°. |

| π-π Stacking | Benzene Ring | Benzene Ring | Offset or parallel-displaced stacking to minimize repulsion. |

Crystal Engineering Principles Applied to Nitrobenzoic Acids

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For nitrobenzoic acids, several principles are key to predicting and controlling their crystal structures.

Supramolecular Synthons: The concept of supramolecular synthons, which are robust and predictable non-covalent interaction patterns, is central. For nitrobenzoic acids, the carboxylic acid dimer is the most powerful primary synthon. Secondary synthons may involve interactions with the nitro group, such as C-H···O hydrogen bonds or halogen bonds if other substituents are present.

Hierarchy of Interactions: The final crystal structure is determined by a competition and cooperation between various intermolecular forces. Strong hydrogen bonds, like the carboxylic acid dimer, will typically form first, and the resulting dimers will then pack according to weaker forces like halogen bonds, π-π stacking, and van der Waals interactions.

Polymorphism: Substituted nitrobenzoic acids are known to exhibit polymorphism, where a compound can crystallize into multiple different crystal structures. This arises from the subtle balance of intermolecular forces, where different packing arrangements can have very similar lattice energies. The specific crystallization conditions, such as solvent and temperature, can favor the formation of a particular polymorph.

The application of these principles allows for the rational design of co-crystals and salts of nitrobenzoic acids, where the introduction of a second molecule (a co-former) can systematically modify the intermolecular interactions and, consequently, the physical properties of the solid.

Computational and Theoretical Investigations of 5 Bromo 2 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the computational study of molecular systems. DFT methods are widely used due to their favorable balance between computational cost and accuracy in describing electronic systems. For substituted benzoic acids, methodologies like the B3LYP functional combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,p) are commonly employed to model their properties. ijtsrd.comnih.gov

A primary step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov This procedure calculates the bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium structure. For 5-bromo-2-nitrobenzoic acid, this would involve optimizing the positions of the bromine, nitro, and carboxylic acid substituents on the benzene (B151609) ring to find the lowest energy conformation. While specific optimized parameters for this exact molecule are not detailed in the available literature, the general approach is well-established for similar substituted benzoic acids. ijtsrd.com

The electronic structure analysis provides fundamental information about the molecule's characteristics. Various computed properties for this compound are summarized in public databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrNO₄ | nih.gov |

| Molecular Weight | 246.01 g/mol | nih.gov |

| Monoisotopic Mass | 244.93237 Da | nih.govuni.lu |

| Topological Polar Surface Area | 83.1 Ų | nih.gov |

| Complexity | 227 | nih.gov |

| XLogP3 | 2.2 | nih.gov |

Quantum chemical calculations are instrumental in predicting vibrational spectra (Infrared and Raman). faccts.de Following geometry optimization, a frequency calculation is performed to determine the harmonic vibrational frequencies of the molecule. ijtsrd.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

The results of these calculations allow for the generation of theoretical IR and Raman spectra. nih.gov These predicted spectra can be compared with experimental data to aid in the assignment of observed spectral bands to specific molecular vibrations. ijtsrd.comnih.gov It is a common practice to apply scaling factors to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and the choice of theoretical level, thereby improving the agreement with experimental results. nih.gov

The electronic reactivity of a molecule is often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. irjweb.comresearchgate.net A large energy gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comwuxibiology.com The energies and spatial distributions of these orbitals for this compound can be calculated to predict its behavior in chemical reactions.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior in condensed phases, such as in solution. For substituted benzoic acids, MD simulations have been used to investigate processes like self-association and the influence of different solvents. ucl.ac.ukacs.org

In a typical MD simulation of a benzoic acid derivative, the molecule and solvent are modeled using a force field, such as the General Amber Force Field (GAFF). ucl.ac.uk The simulation tracks the trajectories of all particles in a defined system, allowing for the analysis of intermolecular interactions. Studies on similar molecules have shown that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in solvents with high hydrogen bond acceptor propensity, the solvent molecules interact directly with the carboxylic acid group, disrupting self-association. acs.orgbohrium.com Although specific MD studies on this compound are not prominent in the literature, these general findings are applicable to understanding its behavior in solution.

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. Computational methods are essential in this field, as they can generate a wide range of molecular descriptors that quantify various aspects of a molecule's structure and electronics.

For instance, DFT calculations have been successfully used to examine the effects of substituents on the pKa of benzoic acids. semanticscholar.org By calculating quantum chemical parameters related to the electronic environment of the dissociating carboxylic acid group, it is possible to build models that predict acidity. Similarly, the HOMO-LUMO energy gap, calculated via DFT, has been correlated with the electronic and photophysical properties of various organic compounds. nih.gov Such models could be applied to this compound to predict its properties based on its unique combination of bromo and nitro substituents.

Solid-State Computational Studies

Computational methods are increasingly used to investigate the solid state of organic molecules, including crystal structure prediction and the study of intermolecular interactions that govern crystal packing. For the family of substituted nitrobenzoic acids, computational studies have been performed to understand the formation of solid solutions, where two or more different but structurally similar molecules co-crystallize. chemrxiv.orgchemrxiv.orgresearchgate.net

Solid Solution Formation in Substituted Nitrobenzoic Acids

The ability of a crystalline solid to incorporate guest molecules of a similar structure to form a solid solution is a critical aspect in materials science and pharmaceuticals. While specific studies on the solid solution formation of this compound are not extensively documented, valuable insights can be drawn from broader experimental and computational studies on substituted nitrobenzoic acids.

Research on binary systems of substituted nitrobenzoic acids, where substituents like methyl, hydroxyl, and chlorine are varied, has shown that the likelihood of solid solution formation is significantly influenced by both the nature of the exchanged functional groups and their positions on the benzene ring. This indicates that the component solubility limit is heavily dependent on the intermolecular interactions within the crystal structure and how they are altered by the substitution.

In these studies, techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are employed to experimentally characterize the formation of solid solutions. Computational calculations are then used to rationalize the experimental observations. It has been found that solid solutions can form in various crystalline phases of substituted nitrobenzoic acids, with component solubility limits ranging from approximately 5% to as high as 50%.

A key finding from these computational studies is that simply calculating the change in intermolecular interaction energy upon substitution is not always sufficient to predict the experimentally observed solubilities. This holds true whether considering only the immediate neighbors of the substituted molecule or a larger cluster of molecules within a 15 Å radius. However, the relative energy of the experimental structures and isostructural phases generated from computationally derived crystal structure landscapes has shown better consistency with the observed component solubilities.

For this compound, it can be inferred that its ability to form solid solutions with other substituted nitrobenzoic acids would be governed by the steric and electronic similarities of the bromo substituent compared to other groups. The bromine atom is comparable in size to a methyl group but differs in its electronic properties, which would influence the delicate balance of intermolecular forces, including hydrogen bonding and halogen bonding, within the crystal lattice.

Table 1: Factors Influencing Solid Solution Formation in Substituted Nitrobenzoic Acids

| Factor | Description | Expected Influence on this compound |

|---|---|---|

| Substituent Similarity | The size, shape, and electronic nature of the substituent on the guest molecule compared to the host. | The bromo group's size is a key factor. High similarity to other substituents like methyl or chloro groups may favor solid solution formation. |

| Crystal Packing | The arrangement of molecules in the crystal lattice of the host. | The ability of the host lattice to accommodate the steric bulk and electronic nature of the bromo and nitro groups without significant disruption. |

| Intermolecular Interactions | The type and strength of interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking) in the crystal. | The bromo and nitro groups will participate in specific intermolecular interactions that will influence the stability of the resulting solid solution. |

| Thermodynamic Stability | The relative free energy of the solid solution compared to a mixture of the pure components. | Favorable energetic changes upon incorporation of a guest molecule are necessary for solid solution formation. |

Computational Analysis of Crystal Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For substituted benzoic acids, DFT calculations are routinely used to optimize the molecular geometry and to calculate various properties that influence crystal packing, such as molecular electrostatic potential (MEP) and intermolecular interaction energies.

The crystal structures of benzoic acid and its derivatives are often characterized by the formation of centrosymmetric hydrogen-bonded dimers through their carboxylic acid groups. The substituents on the benzene ring then play a crucial role in directing the packing of these dimers. In the case of this compound, the bromo and nitro groups are expected to be involved in a variety of non-covalent interactions.

Computational crystal structure prediction (CSP) methods can be used to generate a landscape of possible crystal structures for a given molecule, ranked by their lattice energies. These methods explore different packing arrangements and hydrogen bonding motifs to identify the most thermodynamically stable crystal structures. For this compound, CSP would likely predict structures featuring the characteristic carboxylic acid dimers, with variations in the packing of these dimers influenced by halogen bonds and other weak interactions.

| π-π Stacking | Aromatic Ring | Aromatic Ring | Attractive, non-covalent interactions between the electron clouds of adjacent benzene rings. |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| 3-hydroxybenzoic acid |

| 2,6-dimethoxybenzoic acid |

Applications of 5 Bromo 2 Nitrobenzoic Acid in Advanced Materials and Specialized Chemical Syntheses

Role as a Building Block in Complex Organic Synthesis

5-Bromo-2-nitrobenzoic acid serves as a fundamental building block in the field of organic synthesis. guidechem.combiosynth.com Its trifunctional nature allows for a variety of chemical transformations, providing a scaffold for the construction of more complex molecules. The carboxylic acid group can undergo esterification and amidation reactions. The nitro group can be reduced to an amine, opening pathways to a different set of derivatives. The bromine atom is particularly useful for participating in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. vulcanchem.com This versatility makes it an important intermediate for synthesizing a range of organic compounds, including heterocyclic compounds. biosynth.com

Intermediate in Pharmaceutical Synthesis

The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). guidechem.combiosynth.comvulcanchem.com Its reactive sites allow for the systematic construction of complex drug molecules.

Synthesis of Anti-inflammatory and Analgesic Drugs

Derivatives of bromobenzoic acids are recognized as important intermediates in the production of anti-inflammatory and analgesic drugs. While direct synthesis pathways from this compound are not extensively detailed in the provided search results, the broader class of bromobenzoic acids, including its isomers, are utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 2-bromo-5-nitrobenzoic acid is noted as a key intermediate for such agents. chemimpex.com The synthesis of these drugs often involves creating amide or ester linkages with other molecules, reactions for which the carboxylic acid group of this compound is well-suited.

Precursor for Potential Anticancer Agents (e.g., Lonafarnib intermediates)

Research has indicated that nitroaromatic compounds are a class of chemical agents with potential as anticancer agents. researchgate.net While a direct link to Lonafarnib was not found in the search results, the general class of nitroaromatic compounds has been studied for their antiproliferative activities. For example, a study on various nitrated and non-nitrated compounds showed that several exhibited significant growth inhibitory activity on human cancer cell lines. researchgate.net The presence of a good leaving group, such as bromine, on the benzene (B151609) ring is often associated with the alkylating properties of these compounds, which can contribute to their anticancer mechanism. researchgate.net

Development of Therapeutic SGLT2 Inhibitors

A significant application of brominated benzoic acid derivatives is in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. nbinno.com While the provided information highlights the role of related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as key intermediates in the manufacturing of SGLT2 inhibitors such as Dapagliflozin, it underscores the importance of the brominated benzoic acid scaffold in this therapeutic area. vulcanchem.comnbinno.comthieme-connect.com The synthesis of these inhibitors often involves multi-step processes where the bromine atom and the carboxylic acid group are crucial for building the final complex structure of the drug. thieme-connect.com

Applications in Agrochemicals

Similar to its role in pharmaceuticals, this compound and its related compounds are valuable intermediates in the agrochemical industry. biosynth.comchemimpex.com They are used in the synthesis of herbicides and fungicides. nbinno.com The specific structural features of these molecules can be tailored to target particular biological pathways in weeds or fungi, leading to the development of effective crop protection agents.

Use in Material Science (e.g., Polymers, Coatings, Dyes, Liquid Crystals)

The unique chemical properties of this compound also lend themselves to applications in material science. chemimpex.com Its derivatives can be incorporated into polymers and coatings to enhance their properties. Furthermore, this class of compounds can serve as precursors in the synthesis of dyes and has potential applications in the development of liquid crystals. biosynth.comchemimpex.com The presence of the bromo and nitro groups can influence the electronic and optical properties of the resulting materials.

Coordination Chemistry and Metal Complexes

Comprehensive studies detailing the role of this compound as a ligand in coordination chemistry are not widely documented. The inherent functionalities of the molecule, namely the carboxylate and nitro groups, suggest potential for coordination with metal ions. However, specific research dedicated to synthesizing and characterizing metal complexes with this particular compound is not readily found in the searched scientific databases.

There is a lack of specific studies focusing on the ligand properties and coordination modes of this compound. General principles of coordination chemistry would suggest that the carboxylate group could act as a mono- or bidentate ligand, while the nitro group could also potentially coordinate to a metal center, leading to various possible binding modes. However, without experimental data from synthesized complexes, any description of its coordination behavior remains theoretical.

Environmental and Green Chemistry Aspects of 5 Bromo 2 Nitrobenzoic Acid

Degradation Pathways and Environmental Fate

While specific environmental degradation studies on 5-Bromo-2-nitrobenzoic acid are not extensively documented in the provided search results, its classification as a nitroaromatic compound allows for an understanding of its likely environmental behavior based on research into this broader category of chemicals. magtech.com.cn Nitroaromatic compounds are recognized as environmental contaminants, often originating from industrial processes related to pesticides, dyes, and explosives. magtech.com.cnrsc.org The environmental fate of these compounds is largely determined by microbial degradation processes. magtech.com.cn The presence of electron-withdrawing nitro groups, especially multiple ones, can make the aromatic ring resistant to the common oxidative degradation pathways, potentially leading to their persistence in the environment. rsc.org

Biodegradation is a key mechanism for the removal of nitroaromatic compounds from contaminated environments. magtech.com.cn Microorganisms have evolved diverse enzymatic strategies to metabolize these synthetic molecules, often using them as sources of carbon, nitrogen, and energy. nih.gov The degradation can proceed through several pathways, primarily categorized as oxidative or reductive. nih.govmdpi.com

Oxidative Pathways: In aerobic environments, bacteria can employ oxygenase enzymes (both monooxygenases and dioxygenases) to attack the aromatic ring. magtech.com.cnmdpi.com This process can lead to the removal of the nitro group as nitrite (B80452) and the subsequent cleavage of the aromatic ring. nih.govmdpi.com

Reductive Pathways: The reduction of the nitro group is a common transformation. nih.gov Under both aerobic and anaerobic conditions, nitroreductases can sequentially reduce the nitro group (NO₂) to nitroso (NO), hydroxylamino (NHOH), and finally amino (NH₂) groups. mdpi.com While this can be a detoxification step, the resulting aromatic amines can sometimes pose their own environmental risks. Another reductive strategy involves the reduction of the aromatic ring itself. magtech.com.cn

The number and position of nitro groups on the aromatic ring significantly influence the compound's susceptibility to bacterial degradation. mdpi.com While singly nitrated compounds are more commonly mineralized, multiply nitrated aromatics tend to be more recalcitrant. rsc.org

| Pathway Type | Key Enzymes | Mechanism | Conditions | Outcome |

|---|---|---|---|---|

| Oxidative Degradation | Monooxygenases, Dioxygenases | Incorporation of oxygen into the aromatic ring, leading to hydroxylation and subsequent ring cleavage. magtech.com.cnmdpi.com | Aerobic | Removal of the nitro group as nitrite; potential for complete mineralization. nih.govmdpi.com |

| Reductive Degradation (Nitro Group) | Nitroreductases | Stepwise reduction of the nitro group to nitroso, hydroxylamino, and amino functional groups. mdpi.com | Aerobic or Anaerobic | Formation of aromatic amines. mdpi.com |

| Reductive Degradation (Aromatic Ring) | Various Reductases | Saturation of the aromatic ring, making it more susceptible to cleavage. magtech.com.cn | Anaerobic | Destabilization and breakdown of the ring structure. |

Sustainable Synthesis and Process Optimization

Green chemistry principles are increasingly being applied to the synthesis of industrial chemicals to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. researchgate.netunibo.it For this compound and related compounds, this involves developing novel synthetic routes, using safer reagents, and optimizing reaction conditions for industrial-scale production. researchgate.netinnovareacademics.in

The transition from laboratory synthesis to industrial production requires a focus on cost-effectiveness, scalability, and efficiency. Research on the scale-up of a structurally similar intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides insights applicable to this compound. thieme-connect.comthieme-connect.comresearchgate.net A successful industrial process was developed starting from inexpensive raw materials and proceeding through a multi-step synthesis that included nitration and bromination. thieme-connect.comresearchgate.net The process was successfully scaled to a 70 kg batch with a total yield of 24%, demonstrating feasibility and significant cost reduction. thieme-connect.comresearchgate.net

Optimization is crucial at each step. For instance, in a bromination reaction, screening various amounts of the brominating agent (e.g., N-Bromosuccinimide, NBS) and adjusting the temperature can maximize yield and purity. thieme-connect.com Similarly, optimizing the conditions for diazotization–Sandmeyer reactions, such as the equivalents of sodium nitrite and the reaction temperature, was found to increase the yield of the desired product to 92% in one study. thieme-connect.com The choice of solvents and purification methods, like recrystallization techniques that efficiently remove byproducts, are also critical for achieving high purity on a large scale. thieme-connect.com

| Process Step | Parameter for Optimization | Example of Optimization | Goal |

|---|---|---|---|

| Starting Material | Selection of Raw Material | Using cheap, readily available dimethyl terephthalate (B1205515) as a starting point. thieme-connect.comresearchgate.net | Cost Reduction |

| Bromination | Reagent Stoichiometry & Temperature | Using 1.22 equivalents of NBS at 0–10°C provided the best result. thieme-connect.com | Maximize Yield, Minimize Impurities |

| Diazotization | Reagent Stoichiometry & Temperature | Using 1.3 equivalents of NaNO₂ at -5 to 5°C achieved the highest yield (92%). thieme-connect.com | Maximize Conversion |

| Purification | Solvent Selection | Refluxing in acetonitrile (B52724) to remove succinimide (B58015) byproduct due to its high solubility. thieme-connect.com | High Purity of Final Product |

A key goal of green chemistry is to replace hazardous reagents and solvents with more environmentally benign alternatives. unibo.it

Greener Nitration: Conventional nitration often uses a mixture of nitric acid and concentrated sulfuric acid, which is highly corrosive and generates significant acidic waste. chemicalbook.com An alternative, environmentally friendly nitration process has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid using a mixture of HNO₃/Ac₂O. researchgate.net This method offers high selectivity and makes the reaction rate easier to control, presenting a greener alternative to traditional methods. researchgate.net

Greener Bromination: The use of molecular bromine (Br₂) is common but hazardous. innovareacademics.insci-hub.se Green chemistry approaches advocate for replacing it. One such method uses a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), a system that is not only atom-efficient but also generates water as its primary byproduct, significantly reducing hazardous waste. innovareacademics.in Another common laboratory and industrial brominating agent is N-Bromosuccinimide (NBS), which is a solid and easier to handle than liquid bromine. thieme-connect.comgoogle.com

These alternative methods reduce the reliance on toxic materials and minimize waste, aligning the production of bromo-nitrobenzoic acids with the principles of sustainable chemistry. innovareacademics.inpatsnap.com

| Reaction | Conventional Reagent | Drawbacks | Greener Alternative | Advantages |

|---|---|---|---|---|

| Nitration | Nitric Acid / Sulfuric Acid chemicalbook.com | Highly corrosive, significant acid waste. | HNO₃ / Ac₂O researchgate.net | Environmentally friendly, high selectivity, easier rate control. researchgate.net |

| Bromination | Liquid Bromine (Br₂) innovareacademics.in | Hazardous, corrosive. innovareacademics.in | HBr / H₂O₂ innovareacademics.in | Atom efficient, generates water as a byproduct. innovareacademics.in |

常见问题

Q. What are the optimal synthetic routes for preparing 5-bromo-2-nitrobenzoic acid?

The compound is typically synthesized via nitration of m-bromobenzoic acid using a mixture of concentrated nitric and sulfuric acids. Evidence suggests that maintaining the reaction at low temperatures (−5°C to room temperature) minimizes side reactions. After nitration, the crude product is isolated by precipitation in ice water, followed by recrystallization using petroleum ether/ethyl acetate (5:1 v/v) to achieve ~65% purity. Separation from the byproduct (3-bromo-2-nitrobenzoic acid) is achieved via selective extraction with hot benzene, where this compound dissolves preferentially .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

¹H-NMR analysis is critical for differentiation. For example, in CDCl₃, the aromatic protons of this compound would display distinct coupling patterns (e.g., doublets of doublets at δ ~7.89 ppm for H-3 and H-6). Isomers like 3-bromo-2-nitrobenzoic acid would exhibit different splitting due to altered substituent positions. Coupling constants (e.g., J₁ = 8.7 Hz, J₂ = 2.1 Hz) and integration ratios help confirm regiochemistry .

Q. What solvent systems are effective for recrystallizing this compound?

A 5:1 mixture of petroleum ether and ethyl acetate is effective for recrystallization, yielding a white solid with a melting point of ~60–62°C. Polar aprotic solvents like DMSO or DMF should be avoided due to poor solubility control, which may lead to co-precipitation of nitro-substituted byproducts .

Advanced Research Questions

Q. How can phase equilibrium studies improve the yield of this compound during nitration?

Phase equilibrium analysis of the crude nitration mixture reveals that this compound constitutes ~11% of the product before purification. Optimizing reaction time (0.5–1 hour) and acid ratio (H₂SO₄:HNO₃ = 10:1 v/v) enhances regioselectivity. Post-reaction quenching in ice water reduces decomposition of the nitro group, improving yield to ~27% .

Q. What crystallographic challenges arise in resolving the structure of this compound?

The compound’s planar aromatic ring and heavy atoms (Br, NO₂) create strong anomalous scattering, complicating phase determination. Using SHELXD for direct methods or SHELXE for charge flipping improves structure solution. Refinement with SHELXL (incorporating TWIN and HKLF 5 commands) is recommended for handling potential twinning or disorder in nitro group orientation .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level) can model the electron-withdrawing effects of the nitro and bromo groups. The meta-substitution pattern reduces steric hindrance, favoring Suzuki-Miyaura coupling at the bromine site. Experimental validation via Pd-catalyzed coupling with aryl boronic acids confirms computational predictions .

Q. What analytical techniques are critical for detecting trace impurities in synthesized this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves nitro-substituted byproducts. Mass spectrometry (ESI-MS) identifies molecular ions at m/z 244.93 [M-H]⁻, while IR spectroscopy confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1530 cm⁻¹) functionalities .

Methodological Notes

- Crystallography Workflow : Use SHELXTL for data reduction, SHELXD for structure solution, and SHELXL for refinement. WinGX or Olex2 can visualize anisotropic displacement parameters .

- Synthetic Optimization : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate = 3:1). Adjust acid ratios to favor mono-nitration over di-substitution.

- Safety Protocols : Handle nitro intermediates in a fume hood due to potential mutagenicity. Use HEPA-filtered gloves and goggles during recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。